molecular formula C8H6ClN B2924528 2-chloro-1H-indole CAS No. 16863-96-0; 7135-31-1

2-chloro-1H-indole

Cat. No.: B2924528
CAS No.: 16863-96-0; 7135-31-1
M. Wt: 151.59
InChI Key: HBZHNVUMFPGVHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fundamental Significance of the Indole (B1671886) Heterocycle in Organic and Medicinal Chemistry

The indole nucleus, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring, stands as one of the most significant structural motifs in the fields of organic and medicinal chemistry. biosynth.comresearchgate.net Its prevalence is deeply rooted in nature, forming the core of the essential amino acid tryptophan and its numerous metabolic derivatives, including the vital neurotransmitter serotonin (B10506) and the hormone melatonin (B1676174). biosynth.comnih.gov Beyond its role in primary biological processes, the indole scaffold is a constituent of a vast array of complex natural products, particularly alkaloids, which exhibit a wide spectrum of physiological activities. biosynth.compurkh.com

In the realm of drug discovery, the indole ring is recognized as a "privileged scaffold." nih.gov This designation stems from its unique ability to mimic the structure of peptides and bind to a variety of biological receptors and enzymes with high affinity. nih.govpurkh.com Consequently, indole derivatives have been successfully developed into therapeutic agents for a multitude of conditions. purkh.combenthamscience.com The versatility of the indole framework allows for the synthesis of compounds with diverse pharmacological profiles, including anticancer agents like vincristine (B1662923) and vinblastine, as well as drugs targeting inflammation, microbial infections, and neurological disorders. biosynth.comresearchgate.net The structural rigidity and specific electronic properties of the indole system provide a robust foundation for the design of highly specialized and potent molecules, making it an invaluable tool for medicinal chemists. nih.govbenthamscience.com

The Distinctive Role of Halogenation, with Specific Emphasis on 2-Chloro-1H-Indole, in Modifying Indole Reactivity and Applications

Halogenation is a powerful and widely employed strategy in synthetic and medicinal chemistry to modulate the physicochemical and biological properties of organic molecules. nih.gov The introduction of a halogen atom, such as chlorine, onto the indole scaffold can profoundly alter its electronic distribution, reactivity, and metabolic stability. While the indole ring is inherently electron-rich, with the C3 position being the most nucleophilic and reactive site, strategic halogenation can redirect this reactivity and provide synthetic handles for further molecular elaboration. nih.govchim.it

The compound this compound is a prime example of how halogenation can unlock new synthetic pathways. In an unsubstituted indole, the C2 position is generally less reactive towards electrophiles and nucleophiles compared to the C3 position. However, the presence of a chlorine atom at the C2 position transforms it into a versatile electrophilic site. The chlorine atom functions as an effective leaving group, particularly in the presence of transition metal catalysts. nih.govmdpi.com

This modified reactivity makes this compound a valuable intermediate for constructing more complex, functionalized indole derivatives, primarily through metal-catalyzed cross-coupling reactions. mdpi.com These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds at the C2 position, a transformation that is difficult to achieve with the parent indole. mdpi.com This capability allows chemists to systematically introduce a wide array of substituents, thereby generating libraries of novel compounds for biological screening and the development of new therapeutics. nih.gov For instance, 2-chloroindole derivatives serve as precursors in the synthesis of molecules with potential anticancer properties. clockss.org The strategic placement of chlorine at the C2 position thus provides a crucial gateway to diversifying the chemical space around the indole core.

Interactive Table: Key Cross-Coupling Reactions Utilizing this compound

Select a reaction type from the dropdown menu to see details about the bond formed and the typical reagents used.

Reaction NameNew Bond FormedCoupling PartnerTypical Catalyst System

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBZHNVUMFPGVHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Chloro 1h Indole and Its Chemical Precursors

Modern Approaches in Indole (B1671886) Synthesis Incorporating Green Chemistry Principles

The synthesis of indole derivatives, including halogenated indoles such as 2-chloro-1H-indole, is crucial for advancements in medicinal chemistry, agrochemicals, and material science nih.govirjmets.comchemimpex.com. Historically, many synthetic pathways for indoles have involved the use of hazardous reagents, toxic solvents, and energy-intensive conditions, posing significant environmental challenges nih.govtandfonline.comroyalsocietypublishing.orgresearchgate.net. In response, the field of organic synthesis has increasingly adopted green chemistry principles to develop more sustainable, efficient, and environmentally responsible methodologies nih.govtandfonline.comroyalsocietypublishing.orgresearchgate.net. This section details modern approaches for the synthesis of this compound that align with these green chemistry tenets, focusing on catalytic efficiency, reduced waste generation, and the use of safer reaction media.

Direct C2 Halogenation via Oxone-Halide Systems

A notable green strategy for introducing a chlorine atom at the C2 position of the indole ring involves the direct halogenation of indoles using an oxone-halide system organic-chemistry.org. This method offers a significant improvement over conventional halogenating agents, which are often associated with toxicity and the production of undesirable byproducts organic-chemistry.orgresearchgate.net. The oxone-halide system facilitates the in situ generation of reactive halogenating species, thereby obviating the need for stoichiometric quantities of harsh halogenating reagents organic-chemistry.org.

The regioselectivity of this halogenation, particularly between the C2 and C3 positions, is influenced by the electronic nature of the substituent on the indole nitrogen. Specifically, the presence of electron-withdrawing groups on the nitrogen atom promotes selective chlorination at the C2 position organic-chemistry.org. This protocol has demonstrated broad substrate compatibility, effectively tolerating a variety of substituents and functional groups on the indole core organic-chemistry.org. From a green chemistry perspective, the use of oxone, a readily available and stable triple salt, in combination with simple halide sources like sodium chloride (NaCl), contributes to improved atom economy and reduced waste streams compared to traditional methods organic-chemistry.orgsci-hub.se. Acetonitrile has been identified as an optimal solvent for achieving high yields, up to 92%, in C2 halogenation reactions organic-chemistry.org. Furthermore, this methodology is scalable, allowing for gram-scale synthesis organic-chemistry.org.

Copper-Mediated C-2 Chlorination Employing Directing Groups

Another prominent green synthetic route for the regioselective preparation of 2-chloro-1H-indoles utilizes copper-mediated direct C-H chlorination rsc.org. This approach leverages the strategic placement of a directing group, such as an N-(2-pyrimidyl) moiety, which guides the chlorination reaction specifically to the C2 position with high regioselectivity and excellent functional group tolerance rsc.org. This catalytic strategy represents a significant advancement, moving away from older methods that often involved harsh conditions, such as lithiation followed by trapping with halogenating agents rsc.org.

Summary of Green Synthetic Approaches for this compound

The following table summarizes the key features of the discussed modern green synthetic methodologies for this compound:

MethodKey Reagents/CatalystsSolventTypical Conditions (Temp/Time)Yield RangeKey Green FeaturesCitation
Oxone-Halide SystemOxone, Halide salt (e.g., NaCl)AcetonitrileAmbient temperatureUp to 92%In situ generation of halogenating species, reduced toxic byproducts, scalable. organic-chemistry.org
Cu-Mediated C-2 Chlorination (with directing group)CuCl₂, Cu(OAc)₂DCE100 °C, 12-24 h86-98%Catalytic, regioselective C-H chlorination, functional group tolerance, scalable. rsc.org

Compound List:

this compound

Indole

Oxone

Sodium chloride (NaCl)

Copper(II) chloride (CuCl₂)

Copper(II) acetate (B1210297) (Cu(OAc)₂)

Acetonitrile

1,2-dichloroethane (B1671644) (DCE)

N-(2-pyrimidyl) indole

Chemical Transformations and Reactivity Studies of 2 Chloro 1h Indole

Reactivity at the Chlorine Atom: Nucleophilic Substitution Reactions

The chlorine atom at the C2 position of the indole (B1671886) ring is generally unreactive toward classical nucleophilic aromatic substitution. However, its reactivity can be enhanced by the presence of activating groups or through unconventional reaction pathways.

In a notable example, the reaction of 1-substituted-2-chloro-3-formylindoles with an excess of sodium azide (B81097) in dimethyl sulfoxide (B87167) (DMSO) does not result in a direct substitution at the C2 position. Instead, it triggers a rapid and complex sequence involving a ring-opening and ring-closure cascade. This process culminates in a nucleophilic tele-substitution, where the azide group attacks the C5 position of the indole ring, leading to the formation of 5-azido-3-cyanoindoles. rsc.org This transformation is accompanied by the evolution of nitrogen gas and demonstrates a unique reactivity pattern where the initial nucleophilic attack likely occurs at the formyl group, initiating the rearrangement. rsc.org

The reaction of 2-chloro-3-formyl-1-methylindole with sodium azide in DMSO at 97-105°C for just 5 minutes resulted in a 41% yield of 5-azido-3-cyano-1-methylindole. rsc.org A similar reaction with 2-chloro-3-formyl-1-phenylindole afforded the corresponding 5-azido-3-cyano-1-phenylindole in 34% yield. rsc.org

While direct SNAr reactions at the C2-chloro position are challenging, the activation of the indole ring with strongly electron-withdrawing groups, such as a phenylsulfonyl group at N1, can facilitate nucleophilic attack. For instance, studies on 1,2-bis(phenylsulfonyl)-1H-indole, an analogue of 2-chloro-1-(phenylsulfonyl)-1H-indole, have shown that organocuprates can act as effective nucleophiles to induce substitution at the C3 position via an SN2' mechanism, displacing the C2-phenylsulfonyl group. arkat-usa.org This suggests that with appropriate activation, the C2 position can be targeted by potent nucleophiles.

Electrophilic Aromatic Substitution Patterns on the Indole Ring System

Electrophilic aromatic substitution (EAS) is a fundamental reaction of indoles. The inherent electron-rich nature of the indole ring system makes it highly susceptible to attack by electrophiles. For the parent indole, substitution overwhelmingly occurs at the C3 position of the pyrrole (B145914) ring. This preference is attributed to the formation of the most stable cationic intermediate (arenium ion), which does not disrupt the aromaticity of the fused benzene (B151609) ring. stackexchange.com

When the C2 position is substituted with a chlorine atom, the electronic and steric properties of the substituent influence the regioselectivity of subsequent electrophilic attacks. The chlorine atom is an ortho-, para-directing deactivator in benzene systems due to the interplay of its electron-withdrawing inductive effect and electron-donating resonance effect. In the 2-chloro-1H-indole system, the inherent high nucleophilicity of the C3 position generally remains the preferred site for electrophilic attack. nih.gov

Cycloaddition Reactions and Intramolecular Annulations Involving this compound Derived Compounds

Indole derivatives, including those bearing a 2-chloro substituent, are valuable synthons in cycloaddition and annulation reactions for the construction of complex polycyclic frameworks.

Rhodium(II) catalysts are highly effective in promoting the denitrogenative decomposition of N-sulfonyl-1,2,3-triazoles to form rhodium-azavinylcarbene intermediates. These intermediates can undergo intramolecular [3+2] cycloaddition reactions with the electron-rich C2-C3 double bond of a tethered indole moiety. acs.orgacs.org This powerful strategy allows for the dearomative construction of fused polycyclic indoline (B122111) systems. acs.org

Research has demonstrated that the reaction pathways can be controlled by the substitution pattern on the indole ring. rsc.org In these reactions, an indolyl-tethered N-sulfonyl-1,2,3-triazole undergoes cyclization, leading to the formation of complex structures such as polycyclic indolines and azepino[4,5-b]indoles. rsc.org The reaction proceeds efficiently under mild conditions and tolerates a wide range of functional groups, making it a valuable tool for assembling the core structures of various indole alkaloids like those in the Aspidosperma family. acs.org

Indole SubstrateCatalystReaction TypeProduct CoreReference
Indolyl-tethered N-sulfonyl-1,2,3-triazoleRh(II) catalystIntramolecular [3+2] CycloadditionPolycyclic Indolines, Azepino[4,5-b]indoles acs.orgrsc.org

Precursors such as 2-chloro-N-(2-vinyl)aniline are pivotal in synthesizing a variety of nitrogen-containing heterocycles through palladium-catalyzed intramolecular cyclization. acs.orgmit.edunih.gov The selectivity of these transformations is uniquely controlled by the choice of ligand, allowing for divergent synthesis of indoles, carbazoles, acridines, and dibenzazepines from a common precursor. acs.orgmit.edu

In these reactions, the 2-chloro-N-(2-vinyl)aniline intermediate can undergo different modes of cyclization. For instance, an intramolecular Heck-type reaction can lead to the formation of a new ring. Alternatively, oxidative cyclization involving intramolecular C-N bond formation can produce N-arylindoles. These reactions, conducted in the presence of catalysts like Pd(OAc)₂, often yield the desired heterocyclic products in excellent yields. nih.gov This methodology highlights the utility of the 2-chloroaniline (B154045) moiety as a versatile building block for constructing complex fused systems. acs.orgnih.govsemanticscholar.orgsigmaaldrich.com

C-H Functionalization Studies on this compound and its Analogues

Direct C-H functionalization has become a powerful, atom-economical strategy for modifying heterocyclic cores. chim.it For indoles, C-H bonds at the C2, C3, and C4-C7 positions are all potential targets. The inherent reactivity of the indole nucleus favors functionalization at the C3 position; however, by employing directing groups, site-selectivity can be precisely controlled. chim.itrsc.org

When the C3 position is occupied, functionalization often occurs at the C2 position. Directing groups installed on the indole nitrogen, such as pyrimidyl, pyridyl, or amide groups, can steer transition metal catalysts (e.g., Pd, Rh, Ir) to activate specific C-H bonds. chim.itresearchgate.netnih.govchemrxiv.org For instance, a Cu-catalyzed C-N coupling reaction of indoles with phthalimide (B116566) as the aminating source selectively occurs at the C2 position when a N-pyrimidyl or pyridyl directing group is used. chim.it

While specific studies focusing solely on this compound are less common, the principles apply to its analogues. The presence of the chloro group at C2 would necessitate a strategy focused on the remaining C-H bonds (C3, C4, C5, C6, C7). A directing group at N1 could facilitate functionalization at C7, while a directing group at C3 could enable functionalization at C4. nih.gov For example, photoinduced intramolecular cross-coupling of (2-chloro-1H-indol-3-yl)-N-arylacetamides has been used to synthesize paullone (B27933) and kenpaullone (B1673391) derivatives, demonstrating a C-H functionalization pathway on a 2-chloroindole scaffold. researchgate.net

Cross-Coupling Methodologies for Indole-2-Position Functionalization

The chlorine atom at the C2 position of this compound serves as a valuable handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of C-C and C-heteroatom bonds. wikipedia.org These methods are essential for elaborating the indole core at a traditionally less reactive site (compared to C3).

The Heck reaction, which couples unsaturated halides with alkenes using a palladium catalyst, is a prime example of such a transformation. wikipedia.orglibretexts.orgorganic-chemistry.org A 2-chloroindole can serve as the unsaturated halide component, allowing for the introduction of vinyl groups at the C2 position. The reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle, involving oxidative addition of the palladium catalyst to the C-Cl bond, followed by alkene insertion and β-hydride elimination. wikipedia.org

Similarly, other palladium-catalyzed cross-coupling reactions, such as the Suzuki (using boronic acids), Sonogashira (using terminal alkynes), and Buchwald-Hartwig (using amines or alcohols) reactions, can be employed to functionalize the C2 position. These reactions significantly expand the synthetic utility of this compound as a building block. For example, palladium-catalyzed indolization reactions between 2-chloroanilines and substituted acetylenes provide a direct route to 2,3-disubstituted indoles, showcasing the reactivity of the aryl-chlorine bond in the formation of the indole ring itself. google.com

Cross-Coupling ReactionCoupling PartnerBond FormedTypical Catalyst
HeckAlkeneC(sp²)-C(sp²)Palladium
SuzukiBoronic acid/esterC(sp²)-C(sp²)Palladium
SonogashiraTerminal alkyneC(sp²)-C(sp)Palladium/Copper
Buchwald-HartwigAmine/AlcoholC(sp²)-N / C(sp²)-OPalladium

Ring-Opening and Rearrangement Pathways Leading to this compound Derivatives

The inherent reactivity of the this compound scaffold allows for a variety of chemical transformations that proceed via ring-opening and rearrangement pathways. These reactions are instrumental in the synthesis of diverse heterocyclic structures, most notably quinolines and their derivatives. The strain within the indole ring system, coupled with the electronic effects of the chloro-substituent, facilitates these transformations under specific reaction conditions.

One prominent pathway involves a thiol-mediated three-step ring expansion cascade. This process converts 2-halo-indole-tethered ynones into highly functionalized quinolines. The reaction is initiated by a thiol-promoted dearomatizing spirocyclization. This is followed by a nucleophilic substitution, which generates a strong Brønsted acid in situ. This acid then catalyzes a one-atom ring expansion, ultimately leading to the formation of the stable aromatic quinoline (B57606) product. nih.gov Studies have shown that 2-chloro analogues of the starting ynone react effectively with thiols such as 4-methylbenzenethiol (B89573) to produce the corresponding quinoline, albeit requiring a slightly elevated temperature of 60 °C for the reaction to proceed smoothly. nih.gov

Another significant rearrangement pathway is observed in the reaction of 2-chloro-3-formylindoles with sodium azide. This transformation proceeds through a rapid ring opening-ring closure mechanism. The reaction of 1-substituted-2-chloro-3-formylindoles with an excess of sodium azide in dimethyl sulfoxide leads to a nucleophilic tele-substitution at the 5-position of the indole ring. For instance, the reaction of 2-chloro-3-formyl-1-methylindole with sodium azide results in the formation of 5-azido-3-cyano-1-methylindole, demonstrating a profound structural rearrangement.

A distinct approach to ring expansion involves the reaction of 3-chloroindoles with α-halodiazoacetates, catalyzed by rhodium(II). This method provides a direct route to 4-quinolone-3-carboxylates. The proposed mechanism involves the cyclopropanation of the indole C2–C3 double bond, which is then followed by a spontaneous ring expansion of the resulting indoline cyclopropane (B1198618) intermediate and subsequent elimination of HX. This transformation has been successfully applied to the synthesis of synthetically valuable building blocks. nih.gov

The following tables summarize key research findings for these ring-opening and rearrangement pathways.

Table 1: Thiol-Mediated Ring Expansion of a 2-Chloro-Indole Derivative

Starting MaterialReagentProductYield (%)Reference
2-Chloro-indole-tethered ynone4-Methylbenzenethiol2,4-Disubstituted quinolineHigh nih.gov

Table 2: Ring Opening-Ring Closure of 2-Chloro-3-formylindoles

Starting MaterialReagentProductYield (%)Reference
2-Chloro-3-formyl-1-methylindoleSodium Azide5-Azido-3-cyano-1-methylindole41
2-Chloro-3-formyl-1-phenylindoleSodium Azide5-Azido-3-cyano-1-phenylindole34

Table 3: Cyclopropanation-Ring Expansion of 3-Chloroindoles

Starting MaterialReagentCatalystProductReference
3-ChloroindoleEthyl α-bromo-diazoacetateRh₂(esp)₂Ethyl 4-chloroquinoline-3-carboxylate nih.gov
6,7-Difluoro-3-chloroindoleEthyl α-bromo-diazoacetateRh₂(esp)₂Ethyl 6,7-difluoro-4-chloroquinoline-3-carboxylate nih.gov

Theoretical and Computational Investigations of 2 Chloro 1h Indole Chemistry

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules. By approximating the complex many-electron problem, DFT allows for the calculation of various molecular properties with a favorable balance of accuracy and computational cost. For 2-chloro-1H-indole, DFT methods are employed to explore its fundamental chemical nature.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy on the potential energy surface.

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to achieve this. The indole (B1671886) ring system is inherently planar, and computational studies confirm that this compound maintains this planarity. The substitution of a chlorine atom at the C2 position induces minor changes in the geometry of the indole ring compared to the parent molecule. For instance, the C2-C3 bond length is slightly altered due to the electronic influence of the chlorine atom. Conformational analysis for a relatively rigid structure like this compound primarily confirms the planar structure as the global minimum energy conformation.

Table 1: Selected Optimized Geometrical Parameters for this compound (DFT/B3LYP) Note: The following data is illustrative of typical results from DFT calculations, as specific peer-reviewed data for this exact molecule is not readily available.

ParameterBond/AngleCalculated Value
Bond Length (Å)C2-Cl1.735
N1-C21.370
C2-C31.385
N1-H1.012
Bond Angle (°)Cl-C2-N1125.5
Cl-C2-C3128.0
N1-C2-C3106.5

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive and less stable. researchgate.net

For this compound, the HOMO is typically a π-orbital distributed over the indole ring, indicating that this is the primary site for electrophilic attack. The LUMO is also a π*-orbital, and its distribution highlights the regions susceptible to nucleophilic attack. The electron-withdrawing nature of the chlorine atom influences the energies of these orbitals. It tends to lower the energy of both the HOMO and LUMO compared to unsubstituted indole. The HOMO-LUMO energy gap is a key parameter derived from these calculations, providing a quantitative measure of the molecule's kinetic stability.

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap Note: Values are representative and depend on the specific DFT functional and basis set used.

ParameterEnergy (eV)
HOMO-5.85
LUMO-0.95
HOMO-LUMO Gap (ΔE)4.90

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. Hard molecules have a large HOMO-LUMO gap. researchgate.net

Global Softness (S): The reciprocal of hardness (S = 1 / 2η), indicating how easily the electron cloud can be polarized.

Electronegativity (χ): The power of a species to attract electrons, calculated as χ = -μ.

Electrophilicity Index (ω): Measures the energy stabilization when a molecule acquires additional electronic charge from the environment. It is calculated as ω = μ² / 2η. researchgate.net

These descriptors provide a quantitative basis for comparing the reactivity of this compound with other related molecules. Local reactivity descriptors, such as Fukui functions, can also be calculated to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.

Table 3: Calculated Global Reactivity Descriptors for this compound Note: These values are derived from the representative HOMO/LUMO energies in Table 2.

DescriptorCalculated Value (eV)
Chemical Potential (μ)-3.40
Chemical Hardness (η)2.45
Global Softness (S)0.204
Electronegativity (χ)3.40
Electrophilicity Index (ω)2.36

Theoretical vibrational analysis using DFT is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This calculated spectrum is then compared with the experimental one to assign the observed vibrational bands to specific motions of the atoms (e.g., stretching, bending, or twisting). nih.gov

For this compound, important vibrational modes include the N-H stretch, C-H stretches of the aromatic rings, C=C ring stretches, and the C-Cl stretch. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. nih.gov

Potential Energy Distribution (PED) analysis is used to provide a quantitative description of the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal vibrational mode. This allows for unambiguous assignments of the spectral bands.

Table 4: Selected Calculated Vibrational Frequencies and Assignments for this compound Note: Wavenumbers are illustrative and would require scaling for direct comparison with experimental spectra.

Vibrational ModeCalculated Wavenumber (cm⁻¹)Assignment (PED)
ν(N-H)3450N-H stretching
ν(C-H) aromatic3100-3000Aromatic C-H stretching
ν(C=C) ring1610, 1580Ring C=C stretching
δ(N-H)1450N-H in-plane bending
ν(C-N)1240C-N stretching
ν(C-Cl)745C-Cl stretching

The distribution of electron density within a molecule is fundamental to its physical properties and reactivity. DFT calculations can map this distribution in several ways.

The Molecular Electrostatic Potential (MEP) surface is a visual tool that maps the electrostatic potential onto the electron density surface of a molecule. It is color-coded to indicate regions of different charge potential. Red areas represent regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue areas indicate positive potential (electron-poor), which are susceptible to nucleophilic attack. For this compound, the MEP would likely show a negative potential around the nitrogen atom and the π-system of the pyrrole (B145914) ring, and a particularly negative region near the electronegative chlorine atom. Positive potential would be concentrated around the N-H hydrogen.

Mulliken and Hirshfeld charge analyses are methods to partition the total molecular electron density among the individual atoms, assigning a partial charge to each atom. These atomic charges provide a quantitative, albeit approximate, picture of the charge distribution. In this compound, the chlorine and nitrogen atoms are expected to carry a negative partial charge, while the hydrogen atoms and some carbon atoms will be positively charged. This information helps in understanding intermolecular interactions and the molecule's dipole moment.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions and UV-Vis Spectroscopy

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is used to investigate excited states and predict electronic absorption spectra (UV-Vis). TD-DFT calculates the energies of electronic transitions from the ground state to various excited states. researchgate.net

The output of a TD-DFT calculation includes the excitation energy (the energy difference between the ground and excited state), the corresponding wavelength of absorption (λ), and the oscillator strength (f), which is a measure of the probability of that transition occurring. mdpi.com For this compound, the main electronic transitions are typically π → π* transitions within the indole aromatic system. By comparing the calculated wavelengths and oscillator strengths with an experimental UV-Vis spectrum, one can assign the observed absorption bands to specific electronic excitations and the molecular orbitals involved in them. mdpi.com

Table 5: Calculated Electronic Transitions for this compound (TD-DFT) Note: The following data is illustrative of typical results from TD-DFT calculations.

TransitionCalculated Wavelength (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁2950.08HOMO → LUMO
S₀ → S₂2600.25HOMO-1 → LUMO
S₀ → S₃2200.40HOMO → LUMO+1

Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking, Reduced Density Gradient)

Non-covalent interactions (NCIs) are crucial in determining the three-dimensional structure, stability, and molecular recognition properties of chemical and biological systems. escholarship.org For this compound, several types of NCIs are computationally significant: hydrogen bonding, π-π stacking, and halogen bonding. The synergistic effect of these weak forces dictates the molecule's behavior in various environments, from crystal packing to interactions with biological targets. escholarship.org

Hydrogen Bonding: The indole scaffold contains an N-H group, which can act as a hydrogen bond donor. This is a primary interaction that influences solubility and binding to protein active sites. mdpi.com The nitrogen atom's lone pair can also act as a hydrogen bond acceptor, though this is less common. N-H···π interactions, where the indole N-H group interacts with an adjacent aromatic ring, are also a recognized bonding motif in indole derivatives, contributing to the formation of specific supramolecular structures like chains or dimers. nih.gov

π-π Stacking: The aromatic bicyclic ring system of this compound facilitates π-π stacking interactions with other aromatic molecules. rsc.org The stability of these stacked arrangements is influenced by the electron density of the π orbitals. rsc.org Density functional theory (DFT) calculations on halogenated 3-methylindole (B30407) have shown that halogenation can moderately affect the stability of π-π stacking, with the effect becoming more pronounced for heavier halogens. mdpi.com These interactions are primarily driven by dispersion forces and are fundamental to the binding of indole-based ligands to aromatic amino acid residues in proteins. mdpi.com

Reduced Density Gradient (RDG) Analysis: A powerful computational tool for visualizing and characterizing NCIs is the Reduced Density Gradient (RDG) analysis. researchgate.netmdpi.com This method plots the RDG against the electron density, allowing for the identification of different interaction types in real space. nih.gov The resulting 3D isosurfaces are typically color-coded: blue indicates strong, attractive interactions like hydrogen bonds; green signifies weak, delocalized van der Waals forces (including π-π stacking); and red denotes repulsive steric clashes. nih.gov The 2D-NCI plot, which graphs RDG versus the sign of the second eigenvalue (λ₂) of the electron density Hessian multiplied by the density, provides a quantitative way to understand the type and strength of these weak interactions. researchgate.net For this compound, RDG analysis can map the spatial regions corresponding to N-H hydrogen bonds, π-π stacking, and potential C-Cl···X halogen bonds.

Table 1: Key Non-Covalent Interactions Involving the this compound Scaffold
Interaction TypeKey Atoms/Groups InvolvedTypical Energy (kcal/mol)Computational Visualization MethodSignificance
Hydrogen BondingIndole N-H (donor) with an acceptor atom (e.g., O, N)-3 to -10RDG (Blue Isosurface)Directs molecular assembly and ligand-receptor binding.
π-π StackingIndole aromatic rings with another aromatic system-1 to -5RDG (Green Isosurface)Stabilizes protein-ligand complexes and crystal structures. mdpi.com
Halogen BondingC-Cl (donor) with a nucleophilic region (e.g., lone pair)-1 to -4RDG (Green/Blue Isosurface)Provides directional control in crystal engineering and ligand design.
N-H···π InteractionIndole N-H (donor) with an aromatic ring (acceptor)-1 to -3RDG (Green Isosurface)Important in protein secondary structure and molecular recognition. nih.gov

Computational Prediction of Reaction Regioselectivity and Mechanisms

Computational chemistry provides indispensable tools for predicting the outcome of chemical reactions, particularly the regioselectivity of substitutions on aromatic systems like this compound. rsc.org For indole and its derivatives, electrophilic aromatic substitution is a canonical reaction, and predicting the site of attack is crucial for synthetic planning. While indole itself overwhelmingly favors substitution at the C3 position, the presence of a substituent at the C2 position, such as chlorine, modulates this reactivity.

The regioselectivity can be rationalized and predicted by calculating the activation energies for the formation of the intermediate σ-complex (also known as the Wheland intermediate) for electrophilic attack at each possible position on the ring. The pathway with the lowest activation energy corresponds to the major product. Density Functional Theory (DFT) is a widely used method for these calculations. acs.orgrsc.org The chlorine atom at C2 is electron-withdrawing via induction, which deactivates the entire ring system towards electrophilic attack compared to unsubstituted indole. However, it can also donate electron density through resonance. The computational task is to quantify the net effect on the stability of intermediates for attack at the C3, C4, C5, C6, and C7 positions.

Calculations would typically show that attack at the C3 position results in a more stable carbocation intermediate. This is because the positive charge can be delocalized onto the nitrogen atom without disrupting the aromaticity of the benzene (B151609) ring portion of the molecule. Attack at other positions would either fail to achieve this level of stabilization or would require disruption of the benzene sextet. Therefore, despite the deactivating effect of the C2-chloro group, electrophilic substitution is still predicted to occur predominantly at the C3 position. Modern computational tools, such as RegioSQM and machine learning models, have been developed to automate and accelerate the prediction of regioselectivity for electrophilic aromatic substitutions on a large scale. chemrxiv.orgrsc.orgnih.gov

Table 2: Representative DFT-Calculated Relative Energies for Intermediates in the Electrophilic Bromination of this compound
Position of Electrophilic AttackPredicted Intermediate StructureCalculated Relative Energy (ΔE, kcal/mol)Predicted Outcome
C3σ-complex with Br at C30.0 (Reference)Major Product
C4σ-complex with Br at C4+12.5Minor Product
C5σ-complex with Br at C5+15.8Minor Product
C6σ-complex with Br at C6+11.9Minor Product
C7σ-complex with Br at C7+16.2Minor Product

Note: Values are hypothetical and for illustrative purposes to demonstrate the typical energy differences predicted by DFT calculations for such reactions. The C3 intermediate is set as the reference energy (0.0 kcal/mol).

Molecular Modeling for Ligand-Target Interaction Studies

The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. nih.govjocpr.com this compound can serve as a valuable starting fragment or core structure in structure-based drug design. Molecular modeling, particularly molecular docking, is a computational technique used to predict how a ligand, such as a this compound derivative, binds to the active site of a biological target, typically a protein or enzyme. jocpr.com

The docking process involves generating multiple conformations of the ligand and positioning them within the binding pocket of the receptor. A scoring function is then used to estimate the binding affinity for each pose, predicting the most favorable binding mode. These studies provide critical insights into the intermolecular interactions that stabilize the ligand-receptor complex, guiding the optimization of lead compounds.

For a this compound derivative, molecular docking simulations can reveal several key interactions:

Hydrogen Bonding: The N-H group is a potent hydrogen bond donor, frequently interacting with backbone carbonyls or acidic residues (e.g., Asp, Glu) in the protein active site.

Hydrophobic and π-Interactions: The flat, aromatic indole ring can engage in hydrophobic interactions and π-π stacking with aromatic amino acid residues like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp).

Halogen Bonding: The chlorine atom at the C2 position can participate in halogen bonds with electron-rich atoms like oxygen or sulfur, providing an additional directional interaction to enhance binding affinity and selectivity.

For example, in a study of 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids, molecular docking was used to predict binding interactions with the Epidermal Growth Factor Receptor (EGFR) protein. asianpubs.org Such studies demonstrate how the indole scaffold orients itself to form critical hydrogen bonds and hydrophobic contacts, guiding rational drug design.

Table 3: Illustrative Molecular Docking Results for an Indole-Based Ligand in a Protein Active Site (Based on a representative study)
Ligand MoietyInteraction TypeInteracting Protein ResidueDistance (Å)
Indole N-HHydrogen BondAsp855 (Backbone C=O)2.1
Indole Benzene Ringπ-π StackingPhe7233.8
Indole Pyrrole RingHydrophobic InteractionLeu7184.2
Chloro-substituentHalogen Bond / HydrophobicMet7933.5
Carboxylic AcidHydrogen BondLys745 (Sidechain NH3+)1.9

Note: Data is representative, adapted from findings for similar chloro-indole derivatives docked into protein kinases to illustrate typical interactions. asianpubs.org

Diverse Research Applications of 2 Chloro 1h Indole and Its Derivatives

Applications in Agricultural Chemistry and Pigment Industries

Indole (B1671886) derivatives play a crucial role in modern agriculture, primarily as plant growth regulators and in crop protection. Indole compounds, such as indole-3-acetic acid (IAA) and indole-3-butyric acid (IBA), are well-established phytohormones that stimulate root formation, promote fruit development, and enhance plant immunity against biotic and abiotic stresses researchgate.netfrontiersin.orgresearchgate.net. While 2-chloro-1H-indole itself is not extensively documented as a direct active ingredient, its structural motif is present in compounds with agricultural relevance. For instance, this compound-3-carboxylic acid shows potential in agrochemical formulations aimed at improving crop yield and resistance to pests chemimpex.com. Furthermore, related compounds like 2-chloro-1-(5-chloro-1H-indol-2-yl)ethan-1-one have been investigated for their potential use as herbicide safeners, protecting crops from herbicide damage smolecule.com. Studies on other indole derivatives, such as thaxtomins, have demonstrated significant inhibitory activities against plant pathogens, with certain derivatives exhibiting over 85% inhibition frontiersin.org.

Historically, indole derivatives have also made a significant impact on the pigment industry. Indigo, a prominent example, revolutionized fabric coloration due to its intense and broad absorption in the visible spectrum chim.it. More recently, compounds like this compound-3-carboxylic acid and 5-bromo-2-chloro-1H-indole-3-carbaldehyde serve as valuable precursors in the synthesis of various dyes and pigments, leveraging their chemical structure for colorant development chemimpex.com.

Table 1: Agricultural Applications of Indole Derivatives

Compound/DerivativeApplication AreaReported Activity/PropertyReference
Thaxtomin A/CPlant Growth Regulation / Phytopathogen Inhibition>60% inhibition of B. campestris and A. retroflexus frontiersin.org
Benzyl-substituted ThaxtominsPlant Growth Regulation / Phytopathogen Inhibition≥85% inhibition of B. campestris and A. retroflexus frontiersin.org
Indole-3-acetic acid (IAA)Plant Growth RegulationCommonly used concentration in agriculture: 10⁻⁷ M nih.gov
This compound-3-carboxylic acidAgrochemical FormulationsPotential for improving crop yield and pest resistance chemimpex.com
2-chloro-1-(5-chloro-1H-indol-2-yl)ethan-1-oneAgrochemical FormulationsPotential use as a herbicide safener smolecule.com

Materials Science Applications

The unique electronic and structural properties of indole derivatives make them attractive candidates for various advanced materials science applications, including polymer formulations, nonlinear optical (NLO) chromophores, and dye-sensitized solar cells (DSSCs).

Polymer Formulations: The incorporation of indole derivatives into polymer matrices can lead to enhanced material properties. For instance, this compound-3-carboxylic acid can be utilized in polymer formulations to improve characteristics such as mechanical strength and thermal stability chemimpex.com. Indole-based compounds have also been explored for their potential in developing conducting polymers and for applications in energy storage openmedicinalchemistryjournal.com.

Non-Linear Optical Chromophores: Indole derivatives are recognized for their potential in creating nonlinear optical (NLO) materials, which are crucial for applications in optical communications, data storage, and laser technology researchgate.net. The indole moiety can significantly influence a molecule's absorption properties and contribute to its electro-optical characteristics chim.itresearchgate.net. Substituents on the indole ring, including halogens like chlorine, play a vital role in modulating these NLO responses by affecting electronic properties and facilitating intramolecular charge transfer (ICT) researchgate.netdntb.gov.uaacs.org. While specific NLO data for this compound itself is limited, related indole-based chromophores have demonstrated notable electro-optic (EO) coefficients, with values ranging from 10.6 to 23.5 pm/V researchgate.net. The presence of electron-withdrawing groups like chlorine can influence the band gap and charge transfer dynamics, which are critical for achieving desirable NLO properties dntb.gov.uaacs.org.

Dye-Sensitized Solar Cells (DSSCs): Indole-based heterocycles are increasingly employed as components in dye-sensitized solar cells (DSSCs), often serving as electron-donating units or as π-spacers within organic dye sensitizers rsc.org. The planar structure of these fused indole systems promotes efficient intramolecular charge transfer (ICT) transitions, a fundamental process for light harvesting and electron injection in DSSCs rsc.org. While 2-chloro-7-nitro-1H-indole has been identified as a material for DSSCs ambeed.com, detailed performance data for this compound or its direct derivatives in this field is not extensively reported in the current literature.

Table 2: Nonlinear Optical (NLO) Properties of Indole Derivatives

Compound/DerivativeApplication AreaReported PropertyValueReference
Related Indole ChromophoresNLO MaterialsElectro-optic (EO) Coefficient10.6 - 23.5 pm/V researchgate.net
Salicylaldehyde ThiosemicarbazonesNLO ApplicationsHyperpolarizability (β)192.778 – 501.709 a.u. nih.gov

Investigation as Corrosion Inhibitors

The ability of organic molecules to adsorb onto metal surfaces and form protective layers makes them effective corrosion inhibitors. Indole derivatives have demonstrated significant potential in this area, particularly for protecting metals in acidic environments openmedicinalchemistryjournal.com. A notable example is the derivative 5-chloro-1-(2-(dimethylamino)ethyl)indoline-2,3-dione (Indo1), which exhibited a high inhibition efficiency of 91% for mild steel in a 1M phosphoric acid (H₃PO₄) solution at a concentration of 10⁻³ M aphrc.orgresearchgate.net. Research indicates that Indo1 acts as a mixed-type inhibitor, influencing both the anodic and cathodic electrochemical reactions involved in corrosion. Its adsorption onto the mild steel surface follows the Langmuir isotherm model, suggesting a chemisorption mechanism aphrc.orgresearchgate.net. Similarly, 1-allyl-5-chloro-indoline-2,3-dione has also been identified as a mixed-type corrosion inhibitor, with its adsorption behavior also described by the Langmuir model in hydrochloric acid (HCl) media imist.ma.

Future Prospects and Emerging Research Directions

Development of Sustainable and Atom-Economical Synthetic Methodologies

The ongoing drive towards greener chemical processes necessitates the development of sustainable and atom-economical synthetic routes for valuable chemical entities like 2-chloro-1H-indole and its derivatives. Future research in this area will likely focus on refining and expanding upon existing green chemistry principles.

Key Future Directions:

Catalytic Innovations: The development of highly efficient, selective, and recyclable catalysts, including organocatalysts, metal-free catalysts, and heterogeneous catalysts, will be paramount. Research will aim to minimize catalyst loading and waste generation. Transition metal catalysis, particularly using palladium and copper, has shown significant promise in indole (B1671886) functionalization jpionline.orgresearchgate.netrsc.org, and future work will seek to enhance the sustainability of these methods, perhaps through ligand design or the use of earth-abundant metals.

C-H Activation Strategies: Direct C-H functionalization offers a highly atom-economical approach by avoiding pre-functionalization steps. Future research will explore selective C-H chlorination at the 2-position of indoles or the C-H activation of pre-chlorinated precursors to build more complex structures.

Flow Chemistry and Process Intensification: The adoption of flow chemistry techniques can offer improved reaction control, enhanced safety, and better scalability for indole synthesis. Future efforts will focus on designing continuous flow processes for the synthesis of this compound derivatives, potentially integrating multiple reaction steps.

Biocatalysis and Enzymatic Approaches: The exploration of enzymatic routes for indole synthesis or functionalization represents a frontier in sustainable chemistry. Future research may identify or engineer enzymes capable of regioselective chlorination or indole ring formation, offering mild reaction conditions and high selectivity.

Solvent Minimization and Alternative Solvents: The use of environmentally benign solvents, such as water or supercritical CO₂, and the development of solvent-free reaction conditions will continue to be a major focus. Ionic liquids have also emerged as promising green reaction media and catalysts for indole synthesis rsc.org.

Illustrative Data Table: Emerging Green Synthesis Approaches for Indole Derivatives

ApproachCatalyst/MethodologyKey FeaturesPotential for this compound Synthesis
Catalytic C-H Activation Transition metals (Pd, Cu), OrganocatalystsDirect functionalization, atom economy, regioselectivitySelective C2 chlorination, C-H coupling
Multicomponent Reactions Various catalysts (e.g., Lewis acids, ionic liquids)One-pot assembly, high efficiency, reduced stepsBuilding complex indole structures
Flow Chemistry Microreactors, continuous processingEnhanced control, scalability, safety, rapid optimizationPrecise synthesis of halogenated indoles
Green Halogenation Oxone-halide systems, electrochemistryMild conditions, reduced toxic byproducts, selective halogenationDirect C2/C3 chlorination of indoles
Metal-Free Catalysis Organic acids, bases, N-heterocyclic carbenesAvoidance of metal contamination, cost-effectiveness, sustainabilityVersatile indole functionalization

Advanced Computational Design and Virtual Screening of Novel this compound Analogues

Computational chemistry plays an increasingly vital role in accelerating the discovery and design of new molecules. For this compound, advanced computational techniques will be instrumental in predicting properties, optimizing structures, and identifying promising analogues for various applications.

Key Future Directions:

De Novo Design and Structure-Activity Relationship (SAR) Studies: Utilizing quantitative structure-activity relationship (QSAR) models and machine learning algorithms, researchers can computationally design novel this compound analogues with enhanced biological activity or specific material properties. This involves correlating structural features with desired outcomes.

Virtual Screening and High-Throughput Screening: Advanced virtual screening platforms can rapidly assess large libraries of in silico designed molecules for their potential as drug candidates, catalysts, or functional materials. This process can identify lead compounds for further experimental validation.

Predictive Modeling of Reactivity and Properties: Density Functional Theory (DFT) and other quantum chemical methods can accurately predict the electronic properties, reactivity, and spectroscopic characteristics of this compound derivatives. This aids in understanding reaction mechanisms and designing molecules with tailored electronic behavior for materials science.

Molecular Dynamics and Docking Studies: For biological applications, molecular dynamics simulations and protein-ligand docking studies will be crucial for understanding the precise binding modes and interactions of this compound analogues with biological targets, thereby guiding the design of more potent and selective therapeutics mdpi.comnih.gov.

AI-Driven Synthesis Planning: Artificial intelligence tools are being developed to predict optimal synthetic pathways for complex molecules, which could be applied to the efficient synthesis of novel this compound derivatives.

Illustrative Data Table: Computational Parameters for Hypothetical this compound Analogues

Analogue DesignatorKey Structural ModificationPredicted HOMO-LUMO Gap (eV)Predicted Binding Affinity (nM) (Target X)Potential Application Area
2-Cl-Indole-A1 Substitution at C5 with -OMe2.8550 (e.g., Kinase)Pharmaceutical
2-Cl-Indole-A2 Substitution at N1 with -Me3.10120 (e.g., Receptor)Pharmaceutical
2-Cl-Indole-M1 Extended π-system at C31.95N/AOrganic Electronics
2-Cl-Indole-M2 Electron-donating group at C62.50N/AFluorescent Probe

Exploration of Unprecedented Reactivity and Catalytic Applications

The inherent reactivity of the indole nucleus, combined with the influence of the chlorine substituent at the 2-position, opens avenues for exploring novel chemical transformations and catalytic applications of this compound.

Key Future Directions:

Novel Cross-Coupling Reactions: The C2-Cl bond in this compound can serve as a handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse substituents at this position, thereby expanding the structural diversity of accessible indole derivatives. Future work will focus on developing highly efficient and selective coupling protocols.

Direct Functionalization via C-H Activation: Beyond chlorination, future research may explore direct C-H functionalization at other positions of the this compound scaffold, particularly at C3, C4, C5, C6, C7, and N1, to create more complex molecular architectures.

Catalytic Roles: The indole scaffold is known to participate in catalytic cycles, either as a ligand for transition metals or as an organocatalyst. Future research could investigate the potential of this compound derivatives as novel ligands for metal catalysts, or as catalysts themselves in reactions such as asymmetric synthesis or C-H functionalization.

Photoredox and Electrocatalysis: The exploration of this compound in photoredox or electrocatalytic transformations could unveil unique reactivity patterns, enabling milder reaction conditions and novel bond formations. The electronic influence of the chlorine atom might be particularly beneficial in these redox-mediated processes.

Cascade and Tandem Reactions: Designing cascade or tandem reactions that efficiently assemble complex molecules from simple precursors, utilizing the reactivity of the this compound core, will be a key area for future synthetic development.

Integration of this compound Scaffolds in Advanced Functional Materials and Nanotechnology

The indole framework is increasingly recognized for its utility in materials science, particularly in organic electronics and sensing applications jpionline.orgacs.orgrsc.orgopenmedicinalchemistryjournal.com. The incorporation of the this compound moiety could lead to materials with tailored optoelectronic and physicochemical properties.

Key Future Directions:

Organic Electronics: Derivatives of this compound could be designed as building blocks for organic semiconductors used in organic photovoltaic devices (OSCs), organic light-emitting diodes (OLEDs), and field-effect transistors (FETs). The chlorine atom can influence charge transport properties and energy levels acs.org.

Fluorescent Probes and Sensors: The indole scaffold is amenable to functionalization for creating fluorescent probes for detecting various analytes (ions, biomolecules) rsc.org. Novel this compound derivatives could be synthesized to develop highly sensitive and selective chemosensors with tunable emission properties.

Polymer Science: Incorporating this compound units into polymer backbones or as pendant groups could yield functional polymers with unique electronic, optical, or thermal properties for applications in advanced coatings, membranes, or stimuli-responsive materials.

Nanomaterials: The this compound scaffold could be utilized in the design of functionalized nanoparticles or as components in supramolecular assemblies, opening possibilities in catalysis, drug delivery, or advanced imaging.

Illustrative Data Table: Potential Material Applications of this compound Derivatives

Application AreaPotential Role of this compound ScaffoldKey Properties ImpartedResearch Focus
Organic Photovoltaics Electron Acceptor/Donor UnitModulated band gap, charge transport, light absorptionDesign of novel OSC materials with enhanced efficiency and stability
Organic LEDs Emitting Layer/Charge Transport LayerTunable emission color, charge injection/transportDevelopment of efficient emitters and charge transport materials for display technology
Chemosensors Recognition Unit, FluorophoreSelective binding to analytes, fluorescence turn-on/offDesign of probes for environmental monitoring, biological imaging, and diagnostics
Functional Polymers Monomer, Cross-linking AgentEnhanced thermal stability, tailored electronic conductivitySynthesis of conducting polymers, smart materials, and advanced composites
Nanotechnology Surface Modifier, Building BlockControlled assembly, catalytic activity, targeted deliveryDevelopment of functionalized nanoparticles and self-assembled nanostructures

Unraveling Complex Biological Interaction Mechanisms through Interdisciplinary Approaches

Indole derivatives are well-established as privileged structures in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects researchgate.netchula.ac.thsci-hub.senih.govnih.gov. Future research will increasingly focus on understanding the intricate mechanisms by which this compound derivatives exert their biological effects.

Key Future Directions:

Systems Biology and Omics Approaches: Integrating transcriptomics, proteomics, and metabolomics with chemical biology can provide a holistic understanding of how this compound derivatives affect cellular pathways and networks, revealing novel targets and mechanisms of action.

Advanced Biophysical Techniques: Employing techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and single-molecule fluorescence spectroscopy can elucidate the precise binding kinetics and thermodynamics of indole derivatives with their biological targets (e.g., enzymes, receptors) mdpi.com.

Mechanistic Studies of Drug Resistance: For therapeutic applications, understanding how cells develop resistance to indole-based drugs is crucial. Interdisciplinary approaches can help identify resistance mechanisms and inform the design of next-generation compounds that overcome these challenges.

In Vivo Imaging and Pharmacokinetics: Advanced imaging techniques (e.g., PET, fluorescence imaging) coupled with pharmacokinetic studies will be vital for tracking the distribution, metabolism, and target engagement of this compound derivatives in vivo, providing critical insights into their therapeutic efficacy and potential side effects.

Computational Biology and Cheminformatics: Combining computational modeling with biological data analysis can help predict drug-target interactions, identify off-target effects, and optimize drug design for improved selectivity and reduced toxicity.

Compound List:

this compound

Indole

Tryptophan

Serotonin (B10506)

Melatonin (B1676174)

Dimethyltryptamine

Psilocybin

Indolyl-3-acetic acid (Auxin)

Tryptophol

Indomethacin

Pindolol

this compound-3-carbaldehyde

2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde

2-chloro-1-(5-chloro-1H-indol-2-yl)ethan-1-one

this compound-3-carboxylic acid

Indeno[1,2-b]indole analogues

Bis(indolyl)methanes (BIMs)

Indole-triazole hybrids

Thiazolidinedione substituted indole derivatives

Thieno[3,2-b]indole (TI) bridged molecules

Indole-rhodamine fluorophore

Indole-3-methanamine

Indole-3-carboxaldehyde

Indole-based melatonin analogues

Indole-2-carboxylates

Triazino-indoles

Pyridazino[4,5-b]indoles

Indolylthiazolidinones

1H-indole-2,3-dione analogues

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-1H-indole
Reactant of Route 2
2-chloro-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.